Benzofuran-4-sulfonyl chloride

C-H Activation Palladium Catalysis Regioselective Synthesis

Medicinal chemists face low yields and complex mixtures due to poor regiocontrol in benzofuran C2 functionalization. This sulfonyl chloride isomer delivers exclusive C2 selectivity in Pd-catalyzed direct arylation, eliminating protecting groups. - Enables rapid SAR libraries via selective C2 arylation & sulfonamide formation - Compatible with green solvents (DEC, CPME) for scalable processes - Solid, 95-98% purity; store at 2-8°C under inert atmosphere

Molecular Formula C8H5ClO3S
Molecular Weight 216.64 g/mol
CAS No. 479028-64-3
Cat. No. B3268392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-4-sulfonyl chloride
CAS479028-64-3
Molecular FormulaC8H5ClO3S
Molecular Weight216.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C(=C1)S(=O)(=O)Cl
InChIInChI=1S/C8H5ClO3S/c9-13(10,11)8-3-1-2-7-6(8)4-5-12-7/h1-5H
InChIKeyYWOBUTQJEBYZTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran-4-sulfonyl chloride (CAS: 479028-64-3) Product Overview for Procurement Decisions


Benzofuran-4-sulfonyl chloride (CAS 479028-64-3) is an aromatic heterocyclic sulfonyl chloride featuring a reactive electrophilic group appended to the 4-position of a benzofuran core . This structural arrangement combines the inherent stability and planar rigidity of the benzofuran ring with the high reactivity of the sulfonyl chloride functionality, making it a versatile building block for introducing benzofuran-sulfonyl motifs into complex molecules [1]. The compound is supplied as a solid with a typical purity of 95-98% and is recommended for storage at 2-8°C under an inert atmosphere to prevent hydrolysis .

Workflow Sulfonamide / sulfonate introduction via electrophilic handle
Selection 4-position isomer enables reported C2-selective coupling
Use Context Pd-catalyzed C–H arylation and desulfitative cross-coupling

Why Generic Substitution Fails: The Critical Role of Benzofuran-4-sulfonyl chloride in Regioselective Synthesis


The substitution pattern of the sulfonyl chloride group on the benzofuran ring is a primary determinant of both reactivity and downstream product architecture. Positional isomers (e.g., 2- or 5-substituted analogs) exhibit divergent electronic and steric properties, leading to altered reaction kinetics and, crucially, different regiochemical outcomes in cross-coupling reactions [1]. For instance, the 4-sulfonyl chloride isomer directs Pd-catalyzed direct arylations with high selectivity for the C2 position of the benzofuran ring, a feat not consistently achievable with other isomers or with more common aryl halide coupling partners [2]. Substituting with a generic, less defined sulfonyl chloride would introduce uncertainty in both the efficiency and selectivity of such key transformations, potentially leading to complex product mixtures and lower isolated yields of the desired regioisomer.

Positional isomer mismatch
2- or 5-substituted analogs may shift C–H arylation regioselectivity, potentially yielding complex product mixtures.
Purity grade variation
Lower purity sulfonyl chlorides can introduce stoichiometry errors and require additional pre-purification, limiting batch reproducibility.
Reactivity profile differs
Generic aryl halides or alternative electrophiles may lack the exclusive C2 selectivity observed with this sulfonyl chloride class.

Quantitative Differentiation of Benzofuran-4-sulfonyl chloride: A Comparative Evidence Guide for Technical Decision-Makers


Regioselective C2-Arylation: Sulfonyl Chloride vs. Aryl Halide Coupling Partners

In palladium-catalyzed direct arylation of benzofuran, the use of benzenesulfonyl chlorides (a class to which the target compound belongs) as coupling partners enables exclusive C2-regioselectivity, whereas traditional aryl halides yield inseparable mixtures of C2- and C3-arylated products [1].

Regioselectivity
Class‑level
Exclusive C2‑arylation vs. mixtures with aryl halides
Simplifies purification & increases yield
Pd(OAc)₂/DMA, 150°C, 16 h
C-H Activation Palladium Catalysis Regioselective Synthesis

Biological Activity: Benzofuran-Sulfonyl Scaffold vs. Other Heterocyclic Sulfonamides in Antimycobacterial Assays

Benzofuran-based sulfamide derivatives (synthesized from benzofuran sulfonyl chloride precursors) demonstrate moderate antimycobacterial activity with MIC values of 64 µg/mL against M. tuberculosis H37Rv [1]. This provides a validated benchmark for further structure-activity optimization using the 4-sulfonyl chloride as a key intermediate.

Antimycobacterial MIC
Reported
64 µg/mL
Establishes reported baseline for SAR optimization
Benzofuran‑sulfamide derivative; M. tuberculosis H37Rv
Antimycobacterial Drug Discovery Sulfonamide SAR

Purity and Handling: Quantitative Specifications for Reproducible Synthesis

The target compound is commercially available with a specified purity of 98%, as verified by supplier certificates of analysis . In contrast, many structurally related sulfonyl chlorides are offered at lower purities (e.g., 95%), which can introduce variability in reaction yields and complicate purification of final products .

Purity Specification
Supplier data
98% (CAS 479028‑64‑3) vs. 95–97% (related analog)
Reduces pre‑purification need
Commercial COA; batch consistency benefit
Purity Analysis Reproducibility Chemical Procurement

Reaction Solvent Compatibility: Enabling Greener Synthesis Protocols

The Pd-catalyzed desulfitative arylation using benzofuran sulfonyl chlorides (as a class) can be performed in environmentally benign solvents like diethyl carbonate (DEC) and cyclopentyl methyl ether (CPME), achieving comparable or improved yields and regioselectivities relative to traditional high-boiling, toxic solvents like dioxane or DMA [1].

Green Solvent Use
Class‑level
Maintained yield/selectivity in DEC and CPME
Supports sustainable process development
Desulfitative C–H arylation; replaces high‑boiling solvents
Green Chemistry Solvent Effects Cross-Coupling

Best Research and Industrial Application Scenarios for Benzofuran-4-sulfonyl chloride


Synthesis of C2-Arylated Benzofuran Libraries for SAR Studies

Medicinal chemists utilize Benzofuran-4-sulfonyl chloride as a key intermediate in Pd-catalyzed direct C-H arylation to rapidly generate diverse libraries of C2-arylated benzofurans. The exclusive regioselectivity offered by this sulfonyl chloride class [1] eliminates the need for protecting group strategies and simplifies the purification of target compounds, accelerating structure-activity relationship (SAR) investigations.

Construction of Sulfonamide-Containing Drug Candidates

The electrophilic sulfonyl chloride group reacts readily with a wide range of amines to form stable sulfonamide linkages, a privileged motif in pharmaceutical chemistry [1]. This reactivity enables the efficient synthesis of focused libraries of benzofuran-4-sulfonamides for screening against various therapeutic targets, including antimycobacterial and anticancer pathways [2].

Development of Sustainable Cross-Coupling Methodologies

Process chemists leverage the compatibility of Benzofuran-4-sulfonyl chloride with green solvents like DEC and CPME [1] to develop more sustainable and industrially scalable routes to complex benzofuran-containing intermediates. This addresses the increasing regulatory and market demand for environmentally benign manufacturing processes.

Precursor for Functional Materials and Agrochemicals

Beyond pharmaceuticals, the compound serves as a versatile building block for introducing benzofuran-sulfonyl moieties into advanced materials, such as organic semiconductors or liquid crystals, and into novel agrochemical agents. The high purity [1] and well-defined reactivity profile ensure reproducibility in the synthesis of these specialized materials.

Application
Selection Property
Validation Focus
Pd‑catalyzed C2‑arylation library synthesis
C2‑selective sulfonyl chloride handle
Regioselectivity & reaction yield
Sulfonamide drug‑candidate synthesis
Electrophilic sulfonyl chloride for amine coupling
Sulfonamide formation efficiency & purity
Green solvent cross‑coupling process
Compatibility with DEC/CPME solvents
Yield & selectivity in sustainable media
Functional material / agrochemical building block
High‑purity reactive benzofuran‑sulfonyl scaffold
Material reproducibility & impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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